molecular formula C7H5ClF2O B110651 1-Chloro-3-(difluoromethoxy)benzene CAS No. 1214350-86-3

1-Chloro-3-(difluoromethoxy)benzene

Cat. No.: B110651
CAS No.: 1214350-86-3
M. Wt: 178.56 g/mol
InChI Key: QOQNKRKFHRLJOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Aryl Difluoromethoxy Moieties in Modern Organic and Materials Chemistry

The incorporation of fluorine and fluorinated alkyl groups into organic molecules has become a transformative strategy in medicinal chemistry, materials science, and agrochemistry. researchgate.net The difluoromethoxy group (–OCF₂H) is particularly noteworthy. Its inclusion in an aryl scaffold can profoundly influence a molecule's pharmacokinetic and physicochemical properties. researchgate.net This is due to a combination of factors, including fluorine's high electronegativity and small size. mdpi.comnih.gov

The difluoromethoxy moiety enhances lipophilicity, a property that can improve a compound's ability to permeate biological membranes. Strategically placing this group can also increase metabolic stability by blocking sites on the molecule that are susceptible to oxidative metabolism, a crucial factor in drug design. researchgate.netmdpi.com The difluoromethylene (CF₂) group is also considered a bioisostere of an oxygen atom or a carbonyl group, meaning it can replace these groups in a molecule while retaining or enhancing biological activity. researchgate.net Furthermore, the strong electron-withdrawing nature of the difluoromethoxy group alters the electronic properties of the aromatic ring, which can be leveraged in the design of advanced materials like liquid crystals and polymers.

Historical Development of Synthetic Approaches to Difluoromethoxy-Substituted Benzene (B151609) Derivatives

The synthesis of fluorinated ethers has been a subject of chemical research for many decades. Early methods for creating related aryl trifluoromethyl ethers involved a chlorination/fluorination sequence starting from substituted anisoles, as demonstrated by L. Yagupol'skii in 1955. beilstein-journals.org These reactions often required harsh reagents like anhydrous hydrogen fluoride (B91410) or antimony tri- and pentafluorides. beilstein-journals.org

The development of methods to generate and utilize difluorocarbene (:CF₂) has been pivotal for the synthesis of difluoromethoxy arenes. acs.org One common precursor for difluorocarbene is chlorodifluoromethane (B1668795) (CHClF₂), which can be dehydrohalogenated. More modern and convenient difluorocarbene sources have since been developed. acs.org The reaction typically involves the trapping of in situ generated difluorocarbene by a phenol (B47542) derivative (a phenoxide) to form the desired aryl difluoromethyl ether. This approach avoids the direct use of elemental fluorine, which is highly reactive and hazardous. The synthesis of substituted benzenes, in general, has advanced significantly, with programmed and sequential methodologies allowing for the creation of complex, multi-substituted aromatic rings that were previously inaccessible. nagoya-u.ac.jppressbooks.pubmasterorganicchemistry.com

Position of 1-Chloro-3-(difluoromethoxy)benzene within Contemporary Chemical Research

This compound serves primarily as a valuable building block and intermediate in organic synthesis. Its structure, featuring a chloro group and a difluoromethoxy group on a benzene ring, provides two key points of reactivity for constructing more complex molecules.

The chlorine atom can participate in a variety of cross-coupling reactions, which are fundamental transformations in modern organic chemistry. For instance, it can be used in Suzuki-Miyaura coupling reactions, where the chlorine is substituted with an organic group from a boronic acid derivative in the presence of a palladium catalyst. This allows for the formation of new carbon-carbon bonds, a critical step in synthesizing many pharmaceuticals and advanced materials. The difluoromethoxy group, while generally stable, modifies the electronic nature of the ring and imparts the beneficial properties associated with fluorination to the final target molecule.

Below are some of the key physical and chemical properties of the compound.

PropertyValue
Molecular Formula C₇H₅ClF₂O
Molecular Weight 178.56 g/mol
Purity Min. 95%
MDL Number MFCD01319782

Table 1: Properties of this compound. Data sourced from cymitquimica.com.

Interdisciplinary Relevance of Fluorinated Aromatic Scaffolds in Chemical Sciences

Fluorinated aromatic scaffolds are of immense importance across a wide spectrum of the chemical sciences. nih.govacs.org In medicinal chemistry, the introduction of fluorine is a well-established strategy for enhancing drug efficacy. mdpi.comomicsonline.org It can improve metabolic stability, bioavailability, and binding affinity to target proteins. researchgate.netnih.gov Many top-selling pharmaceuticals contain fluorine for these reasons. omicsonline.org

In materials science, fluorination of aromatic compounds is used to create materials with unique properties. For example, fluorinated liquid crystals are used in displays, and fluorinated polymers often exhibit high thermal stability and chemical resistance. Fluorinated phthalocyanines have been investigated as chemical sensors for gases and as organic semiconductors. mdpi.com

Furthermore, in agrochemistry, fluorinated aromatics are integral to the development of modern pesticides and herbicides, where enhanced stability and biological activity are crucial. The unique properties imparted by fluorine also find applications in the development of fluorophores for biological imaging and as probes for studying molecular interactions. mdpi.comomicsonline.org The study of fluorine chemistry continues to be a highly multidisciplinary field, bridging organic synthesis with biology, medicine, and materials science. nih.govacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQNKRKFHRLJOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Chloro 3 Difluoromethoxy Benzene and Analogues

Classical Approaches to Aryl Difluoromethoxy Ether Synthesis

The synthesis of aryl difluoromethoxy ethers has traditionally been approached through two main pathways: nucleophilic substitution reactions and direct difluoromethylation of phenolic precursors. These methods have been foundational in the development of synthetic strategies for compounds like 1-Chloro-3-(difluoromethoxy)benzene.

Nucleophilic Substitution Reactions with Halogenated Precursors

Nucleophilic substitution is a fundamental reaction class in organic chemistry where an electron-rich nucleophile displaces a leaving group on an electrophilic substrate. wikipedia.orgliberty.edu In the context of aryl ether synthesis, this typically involves the reaction of a phenoxide with a suitable electrophile. numberanalytics.com The Williamson ether synthesis, a classic example, involves an alkoxide or phenoxide ion reacting with a primary alkyl halide. numberanalytics.com

For the synthesis of aryl difluoromethoxy ethers, this approach would theoretically involve a phenoxide reacting with a difluoromethyl halide. However, the direct application of this method can be challenging due to the nature of difluoromethyl species. A more common strategy involves the use of pre-functionalized aromatic rings. For instance, a nucleophile can displace a fluorine atom in a polyfluorinated benzene (B151609) ring. nih.gov In some cases, other halogens like chlorine can be preferentially replaced under specific catalytic conditions. nih.gov

Direct Difluoromethylation of Phenolic Derivatives

Direct difluoromethylation of phenols offers a more direct route to aryl difluoromethoxy ethers. This method typically involves the generation of difluorocarbene (:CF2) as a highly reactive intermediate. rsc.orgorgsyn.org Difluorocarbene can be generated from various precursors, including sodium chlorodifluoroacetate (ClCF2COONa) and fluoroform (CHF3). orgsyn.orgcas.cnacs.org

The reaction proceeds via the attack of the phenoxide ion on the electrophilic difluorocarbene. This method has been shown to be effective for a wide range of phenols, including those with both electron-donating and electron-withdrawing substituents. sci-hub.se The reaction conditions, such as the choice of base and solvent, are crucial for achieving good yields. For example, using potassium hydroxide (B78521) in a two-phase system of water and dioxane or acetonitrile (B52724) has been reported to be effective when using fluoroform as the difluorocarbene source. acs.org

Difluorocarbene PrecursorBaseSolventTemperatureYieldReference
Sodium ChlorodifluoroacetateNot specifiedDMF/Water120 °CNot specified orgsyn.org
Fluoroform (CHF3)Potassium HydroxideWater/DioxaneModerateModerate to Good acs.org
S-(Difluoromethyl)sulfonium SaltLithium HydroxideNot specified10 °CGood to Excellent sci-hub.seacs.org
Difluoromethyltri(n-butyl)ammonium ChlorideButyllithiumTHF-78 °C to RTHigh cas.cn

Targeted Synthesis of this compound

The specific synthesis of this compound can be achieved through several strategic routes, primarily revolving around the use of 3-chlorophenol (B135607) as a starting material or the introduction of the chlorine atom after the difluoromethoxy group has been installed.

Strategies Employing 3-Chlorophenol as a Starting Material

The most direct approach for the synthesis of this compound involves the difluoromethylation of 3-chlorophenol. This reaction leverages the methods described in the direct difluoromethylation of phenols (Section 2.1.2). The hydroxyl group of 3-chlorophenol is deprotonated by a base to form the corresponding phenoxide, which then reacts with a difluorocarbene source.

Various difluorocarbene precursors can be employed in this reaction. For instance, the use of a bench-stable S-(difluoromethyl)sulfonium salt in the presence of a base like lithium hydroxide has been shown to be effective for the difluoromethylation of a variety of substituted phenols, including those with halogen substituents. sci-hub.seacs.org This method is advantageous due to its mild reaction conditions and tolerance of various functional groups.

Routes Involving Introduction of the Chloro Group Post-Difluoromethoxylation

An alternative synthetic strategy involves introducing the chloro group onto the aromatic ring after the difluoromethoxy group is already in place. This can be achieved by starting with a phenol (B47542) that is later subjected to chlorination. For example, one could start with phenol, perform the difluoromethoxylation reaction to obtain (difluoromethoxy)benzene, and then carry out an electrophilic aromatic substitution reaction to introduce the chlorine atom.

However, controlling the regioselectivity of the chlorination step can be a challenge. The difluoromethoxy group is an ortho-, para-director, meaning that chlorination would likely yield a mixture of 2-chloro-1-(difluoromethoxy)benzene and 4-chloro-1-(difluoromethoxy)benzene, with the desired 3-chloro isomer being a minor product. Therefore, this route is generally less favored than starting with 3-chlorophenol. A more controlled approach would involve starting with a precursor that directs the incoming chloro group to the desired meta position relative to the eventual difluoromethoxy group.

Novel and Green Chemistry Approaches in this compound Synthesis

One promising area is the use of visible-light photoredox catalysis. nih.gov This technique allows for the generation of radical intermediates under mild conditions, often at room temperature. nih.gov For the synthesis of aryl difluoromethyl ethers, visible-light photocatalysis can be used to generate difluorocarbene from precursors like difluorobromoacetic acid. nih.gov This method has been successfully applied to a range of phenols with various functional groups, offering a milder alternative to traditional high-temperature methods. nih.gov

Another green approach involves the use of fluoroform (CHF3) as a difluorocarbene source. acs.org Fluoroform is a non-ozone-depleting, non-toxic, and inexpensive gas, making it an attractive alternative to other difluoromethylating agents. acs.org Reactions using fluoroform can be carried out at atmospheric pressure and moderate temperatures in a two-phase system, reducing the need for harsh reaction conditions. acs.org

Furthermore, advancements in catalysis have led to the development of new metal-catalyzed cross-coupling reactions for the direct difluoromethylation of aryl halides. princeton.eduacs.org These methods often employ nickel or copper catalysts and can proceed under mild conditions, offering a high degree of functional group tolerance. princeton.eduacs.org For example, a stable difluoromethyl zinc reagent has been developed that can be used with a nickel catalyst to difluoromethylate aryl iodides, bromides, and triflates at room temperature. acs.org

MethodCatalyst/ReagentConditionsAdvantagesReference
Visible-Light Photoredox Catalysisfac-Ir(ppy)3 / BrCF2CO2HVisible Light, Room TemperatureMild conditions, broad substrate scope nih.gov
Fluoroform-based SynthesisKOHAtmospheric Pressure, Moderate TemperatureInexpensive, non-toxic reagent acs.org
Metallaphotoredox CatalysisNickel/Photoredox Catalyst / BrCF2HMild ConditionsDirect difluoromethylation of aryl halides princeton.edu
Zinc-mediated DifluoromethylationNi Catalyst / ICF2H, Et2Zn, DMPURoom TemperatureMild conditions for aryl halides and triflates acs.org

Catalytic Difluoromethylation Methods (e.g., Transition Metal-Catalyzed)

Transition metal catalysis offers powerful tools for forming carbon-fluorine and carbon-ether bonds. In the context of synthesizing aryl difluoromethyl ethers, metals like copper, palladium, and nickel are instrumental. These methods often involve the reaction of a phenol with a difluoromethylating agent in the presence of a metal catalyst.

For the synthesis of this compound, a typical approach would involve the O-difluoromethylation of 3-chlorophenol. While direct C-H difluoromethylation of arenes is known, the reaction with phenols is often more straightforward. Nickel and palladium catalysts, in particular, have been developed for the difluoromethylation of aryl halides and related compounds. rsc.orgacs.org For instance, a nickel(II) catalyst can be reduced in situ to Ni(0), which then undergoes oxidative addition with an aryl halide. A subsequent reaction with a difluoromethyl source and reductive elimination yields the desired product. rsc.org Although often applied to C-CF₂H bond formation, the principles extend to O-CF₂H bonds starting from phenols.

Key components of these catalytic systems include:

Difluoromethylating agent : A source that generates the reactive difluorocarbene or a related difluoromethyl species.

Metal Catalyst : Typically based on Pd, Ni, or Cu, which facilitates the key bond-forming steps.

Ligands : Organic molecules that coordinate to the metal center, modulating its reactivity and stability.

Base : Often required to deprotonate the phenol or to activate the difluoromethylating agent.

Flow Chemistry and Continuous Synthesis Protocols for the Compound

Flow chemistry has emerged as a transformative technology for chemical synthesis, providing significant advantages in safety, efficiency, and scalability over traditional batch methods. thieme-connect.de The use of continuous-flow reactors is particularly well-suited for reactions involving hazardous intermediates or gaseous reagents, which are common in difluoromethylation chemistry. youtube.comallfordrugs.com

A continuous synthesis protocol for this compound would typically involve pumping a solution of 3-chlorophenol and a base through a heated tube or microreactor, where it is mixed with a stream of a difluorocarbene precursor. The precise control over temperature, pressure, and residence time within the reactor allows for rapid optimization and can lead to higher yields and purities by minimizing the formation of byproducts. thieme-connect.de Falling film microreactors are especially effective for gas-liquid reactions, ensuring efficient mass transfer between the gaseous reagent and the liquid phase. youtube.com This methodology is highly advantageous for handling reagents like fluoroform or generating difluorocarbene in-situ, enhancing the safety and reproducibility of the process.

Development of Sustainable Reagents and Reaction Conditions for Difluoromethoxy Group Introduction

Modern synthetic chemistry places a strong emphasis on sustainability. This has driven the development of new reagents and methods for difluoromethoxylation that are more environmentally benign. A significant effort has been made to move away from ozone-depleting difluorocarbene precursors like chlorodifluoromethane (B1668795) (Freon 22). nih.govrsc.org

Current research focuses on several key areas of sustainable synthesis:

Atom-Efficient Reagents : Utilizing reagents like fluoroform (CHF₃), a common industrial byproduct, for difluoromethylation represents a highly atom-efficient approach. allfordrugs.com

Stable and Non-Toxic Precursors : The development of bench-stable, solid reagents for generating difluorocarbene or the •OCF₂H radical has been a major advance. rsc.orgnih.gov Reagents such as sodium chlorodifluoroacetate and various sulfonyl derivatives are easier and safer to handle than gaseous precursors. nih.gov

Mild Reaction Conditions : Many modern methods, particularly those employing photoredox or electrochemical catalysis, operate at room temperature, significantly reducing the energy consumption of the synthesis. nih.govnih.gov The use of visible light as a traceless reagent to initiate reactions is a cornerstone of green chemistry. nih.gov

Electrochemical and Photochemical Synthesis Routes

Electrochemical and photochemical methods offer powerful and often more sustainable alternatives to traditional thermal reactions by generating highly reactive intermediates under exceptionally mild conditions. nih.govresearchgate.net

Photochemical Synthesis : Visible-light photoredox catalysis has revolutionized the formation of fluorinated motifs. nih.govnih.gov In a typical synthesis of an aryl difluoromethyl ether, a photocatalyst (often an iridium or ruthenium complex) absorbs visible light and enters an excited state. nih.gov This excited catalyst can then engage in a single-electron transfer (SET) with a suitable difluoromethylating agent to generate a difluorocarbene or a difluoromethoxyl radical (•OCF₂H). nih.govrsc.org This radical can then react with a phenol or arene to form the desired product. These reactions are prized for their operational simplicity and tolerance of a wide range of functional groups. nih.govchemistryviews.org

Electrochemical Synthesis : Electro-organic synthesis uses electrical current to drive chemical reactions, replacing stoichiometric chemical oxidants or reductants. rsc.org For difluoromethoxylation, an anodic oxidation process can generate the necessary difluoromethyl radical from a precursor like CF₂HSO₂Na. rsc.org This strategy avoids the need for metal catalysts and often proceeds under mild, controlled conditions, making it an attractive green chemistry approach. researchgate.netnih.gov

Optimization of Reaction Conditions and Yields for this compound Production

Achieving high yield and purity in the synthesis of this compound requires careful optimization of various reaction parameters. The choice of solvent, temperature, and catalyst system can have a profound impact on the reaction outcome.

Solvent Effects and Temperature Regimen Investigations

The solvent plays a critical role in chemical reactions by solvating reactants, intermediates, and transition states. wikipedia.org In difluoromethylation reactions, polar aprotic solvents are commonly employed.

Solvent Choice : Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (MeCN) are frequently used. nih.govmdpi.com The polarity of the solvent can influence the reaction rate and selectivity. For reactions involving the formation of charged intermediates, a more polar solvent can stabilize these species, accelerating the reaction. wikipedia.org The choice of solvent can also affect the regioselectivity of the reaction. rsc.org

Temperature Control : Temperature is a critical parameter for controlling reaction kinetics and thermodynamics. While many classical fluorination methods require elevated temperatures, a major goal of modern synthetic development is to perform reactions at or below room temperature. rsc.org Lower temperatures can enhance selectivity by minimizing side reactions, such as decomposition of thermally sensitive reagents or catalysts. For instance, in photochemical methods, reactions are typically run at room temperature, relying on light energy to overcome the activation barrier. nih.gov

Table 1: Influence of Solvent and Temperature on a Hypothetical Difluoromethylation Reaction


Catalyst Loading and Ligand Design in Catalyzed Processes

In transition metal-catalyzed reactions, the catalyst system is the heart of the transformation. Optimizing the catalyst loading and the nature of the ligands is essential for an efficient and cost-effective process.

Catalyst Loading : This refers to the amount of catalyst used relative to the substrate. youtube.com From an industrial perspective, minimizing catalyst loading is crucial to reduce costs, as many catalysts are based on expensive precious metals like palladium. However, lowering the loading can decrease the reaction rate. Optimization involves finding the lowest possible catalyst concentration that still provides an acceptable reaction time and yield. youtube.comyoutube.com

Ligand Design : Ligands are organic molecules that bind to the metal center and are arguably the most important component for tuning catalytic activity. nih.gov The electronic and steric properties of a ligand directly influence the catalyst's performance by:

Modulating Reactivity : Electron-donating ligands can make a metal center more reactive in oxidative addition steps, while bulky ligands can promote reductive elimination. rsc.org

Enhancing Stability : Ligands stabilize the metal center, preventing decomposition and increasing the catalyst's lifetime or turnover number.

Controlling Selectivity : Chiral ligands can be used to induce stereoselectivity, although this is less relevant for the achiral target compound. However, ligands are critical for controlling regioselectivity.

For the difluoromethylation of aryl chlorides, which are often less reactive than the corresponding bromides or iodides, the choice of an appropriate phosphine (B1218219) ligand is critical to facilitate the challenging oxidative addition step. rsc.orgacs.org

Table 2: Effect of Ligand and Catalyst Loading on Catalyzed Difluoromethylation


Reactivity and Mechanistic Investigations of 1 Chloro 3 Difluoromethoxy Benzene

Electrophilic Aromatic Substitution Reactions on 1-Chloro-3-(difluoromethoxy)benzene

Electrophilic Aromatic Substitution (EAS) on the this compound ring is a challenging transformation due to the cumulative deactivating effects of both substituents. The reaction rate is significantly lower than that of benzene (B151609) itself. The primary determinant of a successful reaction is the regiochemical outcome, which is controlled by the directing influence of the existing groups.

Regioselectivity and Electronic Effects of the Chloro and Difluoromethoxy Substituents

The orientation of incoming electrophiles is a product of the combined electronic influences of the chloro and difluoromethoxy groups.

Chloro Group (-Cl): The chlorine atom exhibits a dual electronic effect. It is strongly electron-withdrawing through the inductive effect (-I) due to its high electronegativity, which deactivates the ring towards electrophilic attack. However, it possesses lone pairs of electrons that can be donated into the ring via the resonance effect (+R). This resonance donation preferentially stabilizes the arenium ion intermediates formed during attack at the ortho and para positions. Consequently, the chloro group is a deactivating but ortho, para-director. doubtnut.comresearchgate.net

Difluoromethoxy Group (-OCF₂H): The difluoromethoxy group is a potent electron-withdrawing substituent. The two highly electronegative fluorine atoms create a strong inductive pull (-I), significantly reducing the electron density of the aromatic ring. Unlike a simple methoxy group (-OCH₃), where the oxygen's resonance donation (+R) is dominant, the electron-withdrawing power of the attached CF₂H moiety diminishes the oxygen's ability to donate its lone pairs. Studies on the related difluoro(methoxy)methyl group (CF₂OCH₃) have quantified its electronic character, revealing it to be a moderate electron acceptor through both induction and resonance (σI = 0.22, σR = 0.07). nbuv.gov.uanuph.edu.ua This strong deactivating nature makes the -OCF₂H group a meta-director.

Combined Directing Effects: In this compound, the directing effects align to favor specific positions.

The ortho, para-directing chloro group favors substitution at C2, C4, and C6.

The meta-directing difluoromethoxy group favors substitution at C2, C4, and C6.

Nitration, Sulfonation, and Halogenation Studies on the Aromatic Ring

While specific studies on this compound are not extensively documented, its reactivity can be predicted based on established procedures for other deactivated haloarenes. researchgate.net

Nitration: The introduction of a nitro group (-NO₂) is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). researchgate.net This mixture generates the highly reactive nitronium ion (NO₂⁺). Given the deactivated nature of the substrate, the reaction would likely require carefully controlled, low temperatures (e.g., 0-10 °C) to minimize side reactions while providing sufficient activation. The expected major products would be 1-chloro-3-(difluoromethoxy)-4-nitrobenzene and 1-chloro-3-(difluoromethoxy)-6-nitrobenzene.

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) and is typically performed with fuming sulfuric acid (H₂SO₄ containing dissolved SO₃) or sulfur trioxide in an inert solvent like nitromethane. researchgate.net This is a reversible reaction, but for deactivated rings, high concentrations of SO₃ and elevated temperatures may be necessary to drive the reaction forward. The primary products would be 4-chloro-2-(difluoromethoxy)benzenesulfonic acid and 2-chloro-4-(difluoromethoxy)benzenesulfonic acid.

Halogenation: The introduction of another halogen (e.g., -Br or -Cl) requires a Lewis acid catalyst such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination. The catalyst polarizes the halogen molecule, creating a stronger electrophile. The reaction would proceed to yield a mixture of 1,4-dichloro-3-(difluoromethoxy)benzene/1,2-dichloro-5-(difluoromethoxy)benzene for chlorination, or 1-bromo-4-chloro-2-(difluoromethoxy)benzene/2-bromo-1-chloro-5-(difluoromethoxy)benzene for bromination.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions and Conditions
ReactionReagentsTypical ConditionsPredicted Major Products
NitrationConc. HNO₃, Conc. H₂SO₄0-10 °C1-chloro-3-(difluoromethoxy)-4-nitrobenzene and 1-chloro-3-(difluoromethoxy)-6-nitrobenzene
SulfonationFuming H₂SO₄ (oleum) or SO₃Room temp. to 50 °C4-chloro-2-(difluoromethoxy)benzenesulfonic acid and 2-chloro-4-(difluoromethoxy)benzenesulfonic acid
BrominationBr₂, FeBr₃Room temp.1-bromo-4-chloro-2-(difluoromethoxy)benzene and 2-bromo-1-chloro-5-(difluoromethoxy)benzene

Nucleophilic Aromatic Substitution Involving the Chloro Moiety

Displacement of the chlorine atom on this compound via nucleophilic aromatic substitution is a complex process. The viability and mechanism of such a substitution depend heavily on the reaction conditions and the nature of the nucleophile.

Carbon-Carbon, Carbon-Nitrogen, and Carbon-Oxygen Bond Formation via Substitution

The formation of new bonds at the C1 position by displacing the chlorine atom is best accomplished using the aforementioned catalytic methods.

Carbon-Nitrogen Bond Formation: The Buchwald-Hartwig amination is the premier method for coupling primary or secondary amines with this compound. The reaction typically employs a palladium precursor (e.g., Pd₂(dba)₃), a specialized phosphine (B1218219) ligand (e.g., XPhos, SPhos), and a strong base such as sodium tert-butoxide (NaOt-Bu). wikipedia.orgorganic-chemistry.org

Carbon-Oxygen Bond Formation: Aryl ethers can be synthesized via a palladium-catalyzed Buchwald-Hartwig-type coupling with alcohols or through a copper-catalyzed Ullmann condensation. The Ullmann reaction, using a copper(I) source like CuI and a ligand such as 1,10-phenanthroline, is often effective for coupling phenols or alcohols with aryl halides.

Carbon-Carbon Bond Formation: The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds by reacting the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base (e.g., K₂CO₃ or Cs₂CO₃). mdpi.com

Table 2: Representative Catalytic Conditions for Substitution of the Chloro Group
Bond FormedReaction NameTypical Catalyst SystemBaseSolvent
C-N (Amine)Buchwald-Hartwig AminationPd(0) or Pd(II) precursor + phosphine ligand (e.g., XPhos)NaOt-Bu, Cs₂CO₃Toluene, Dioxane
C-O (Ether)Ullmann CondensationCuI + ligand (e.g., 1,10-phenanthroline)K₂CO₃, Cs₂CO₃DMF, Dioxane
C-C (Biaryl)Suzuki-Miyaura CouplingPd(OAc)₂ or Pd(PPh₃)₄ + ligandK₂CO₃, K₃PO₄Toluene/H₂O, Dioxane

Transformations Involving the Difluoromethoxy Group

The difluoromethoxy group is generally characterized by its high chemical stability, a property that makes it a valuable substituent in medicinal chemistry and agrochemicals. mdpi.com This robustness stems from the exceptional strength of the carbon-fluorine bond. As such, transformations that cleave the C-F bonds or remove the entire group from the aromatic ring are rare and require harsh conditions.

The reactivity of the group is primarily centered on the C-H bond. The electronegativity of the adjacent fluorine atoms and oxygen atom renders the hydrogen atom somewhat acidic and potentially susceptible to radical abstraction or metallation. nih.gov However, the group does not typically participate in the common transformations seen with other ether-type functionalities.

Unlike simple aryl methyl ethers, the difluoromethoxy group is highly resistant to cleavage by strong acids like HBr or BBr₃. Its stability is more comparable to that of the trifluoromethyl (-CF₃) group. Research has shown that -CF₃ groups can be hydrolyzed to carboxylic acids (-COOH) under superacidic conditions, such as fuming sulfuric acid with boric acid. rsc.orgnih.gov It is plausible that the -OCF₂H group could undergo a similar, albeit likely difficult, hydrolysis under extreme acidic conditions, which would likely lead to the formation of a phenol (B47542) after subsequent cleavage of the resulting formate ester.

Reactivity of the Alpha-Hydrogens on the Difluoromethyl Group

The hydrogen atom in the difluoromethoxy group (-OCF₂H) is weakly acidic due to the strong electron-withdrawing effect of the two adjacent fluorine atoms. This acidity allows for deprotonation by strong bases to form a carbanionic species. This intermediate can then react with various electrophiles, enabling functionalization at the difluoromethyl carbon.

Studies on related difluoromethyl aromatic compounds have demonstrated that direct deprotonation with lithiated bases, followed by quenching with electrophiles, is a viable strategy for derivatization. For example, the functionalization of 3-(difluoromethyl)pyridine has been achieved via direct deprotonation and subsequent reaction with electrophiles. acs.org This approach could potentially be applied to this compound to introduce a variety of substituents on the difluoromethyl group.

Deuterium exchange is another reaction characteristic of acidic alpha-hydrogens. libretexts.org Treatment of this compound with a deuterium source like D₂O in the presence of a base would likely lead to the formation of 1-Chloro-3-(dideuteromethoxy)benzene. Mechanistic studies on the formation of difluoromethyl ethers have utilized this principle; reactions conducted in the presence of D₂O showed high incorporation of deuterium at the difluoromethyl group, supporting a mechanism involving a deprotonation step. nih.gov

Fluorine Exchange and Modification Reactions

Fluorine exchange reactions on a difluoromethyl group are generally difficult due to the strength of the C-F bond. However, certain synthetic methods for the preparation of ¹⁸F-labeled difluoromethyl arenes involve a halogen-exchange process. For instance, a method for synthesizing [¹⁸F]CHF₂–arenes involves an in-situ halogen-exchange of an α-bromo-α-fluoro acetophenone precursor with [¹⁸F]fluoride. nih.gov While this is not a direct exchange on the -OCF₂H group, it highlights the possibility of nucleophilic substitution at a carbon bearing a fluorine atom under specific conditions.

Modification of the difluoromethoxy group can also be envisioned through radical-based approaches. The generation of a difluoromethyl radical (•CF₂H) from various precursors is a known process. If such a radical could be generated from this compound, it could participate in various addition and coupling reactions. However, methods to selectively activate the C-H or one C-F bond to generate a radical directly from the existing difluoromethoxy group are not commonplace.

Metal-Catalyzed Cross-Coupling Reactions of this compound

The chlorine atom on the benzene ring of this compound serves as a key functional group for metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of C-C, C-N, and C-O bonds.

Suzuki-Miyaura, Heck, Sonogashira, and Stille Couplings

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organic halide. libretexts.org this compound can react with various aryl or vinyl boronic acids or esters to form biaryl or styrenyl derivatives, respectively. The reactivity of aryl chlorides in Suzuki-Miyaura coupling is generally lower than that of bromides or iodides, often requiring more specialized catalyst systems with bulky, electron-rich phosphine ligands to achieve good yields. tcichemicals.com

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.org this compound could be coupled with alkenes like styrene or acrylates. As with the Suzuki-Miyaura coupling, the use of aryl chlorides often necessitates robust catalyst systems and sometimes higher reaction temperatures. organic-chemistry.org

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org The coupling of this compound with various alkynes would yield substituted alkynylarenes, which are valuable synthetic intermediates. The choice of ligand, base, and solvent is crucial for achieving high efficiency. organic-chemistry.org

Stille Coupling: The Stille reaction couples an organic halide with an organotin compound, catalyzed by palladium. wikipedia.org This reaction is known for its tolerance of a wide range of functional groups. libretexts.org this compound could be coupled with various organostannanes (e.g., vinyl-, aryl-, or alkynylstannanes) to create new C-C bonds.

Table 2: Representative Metal-Catalyzed C-C Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst System (General Example) Product Type
Suzuki-Miyaura Arylboronic acid Pd(OAc)₂, SPhos, K₃PO₄ Biaryl
Heck Styrene Pd(OAc)₂, P(o-tol)₃, Et₃N Stilbene derivative
Sonogashira Phenylacetylene PdCl₂(PPh₃)₂, CuI, Et₃N Diphenylacetylene derivative

Buchwald-Hartwig Amination and Other C-N/C-O Cross-Couplings

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction is highly valuable for the synthesis of anilines and their derivatives. This compound can be coupled with a wide variety of primary and secondary amines, as well as other nitrogen nucleophiles like amides and carbamates. The choice of a suitable palladium precursor, a bulky phosphine ligand, and a strong base is critical for the successful amination of aryl chlorides. jk-sci.com

Similarly, palladium-catalyzed C-O cross-coupling reactions, a variation of the Buchwald-Hartwig reaction, can be used to form diaryl ethers. wikipedia.org this compound could be coupled with various phenols to generate diaryl ether structures containing the difluoromethoxy moiety.

Table 3: Buchwald-Hartwig Cross-Coupling Reactions

Coupling Partner Ligand (General Example) Base (General Example) Product Type
Aniline XPhos NaOt-Bu Diaryl amine
Morpholine RuPhos K₂CO₃ Aryl morpholine

Direct Arylation and C-H Activation Strategies

Direct arylation and C-H activation represent a more atom-economical approach to forming C-C bonds, as they avoid the pre-functionalization required for traditional cross-coupling reactions. In these reactions, a C-H bond on one of the coupling partners is cleaved and functionalized directly.

For this compound, C-H activation could potentially occur at one of the ortho positions to the chloro or difluoromethoxy groups. The directing group ability of these substituents would influence the regioselectivity of the reaction. For instance, palladium-catalyzed C-H arylation with another arene could lead to the formation of biaryl compounds through a different pathway than the Suzuki-Miyaura reaction. While a powerful strategy, finding conditions that favor C-H activation over the more conventional C-Cl bond activation can be challenging and often requires specifically designed catalyst systems. Research in this area is ongoing and aims to provide more efficient and environmentally friendly synthetic routes.

Advanced Mechanistic Studies using Spectroscopic and Kinetic Techniques

Advanced mechanistic studies are instrumental in providing a detailed, molecular-level understanding of a chemical reaction. By employing a combination of spectroscopic and kinetic techniques, chemists can probe reaction pathways, identify transient intermediates, and quantify the electronic and steric effects that govern reactivity.

Kinetic Isotope Effect (KIE) studies are a powerful tool for determining the rate-limiting step of a reaction and understanding the geometry of the transition state. This is achieved by measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes. For reactions involving this compound, a primary KIE would be expected if a C-H bond is broken in the rate-determining step of a reaction, such as in electrophilic aromatic substitution. The magnitude of the KIE can provide insight into the nature of the transition state.

Hammett correlation analysis is a well-established method for quantifying the effect of substituents on the reactivity of aromatic compounds. By plotting the logarithm of the reaction rate constants (or equilibrium constants) for a series of substituted benzene derivatives against the Hammett substituent constant (σ), a linear relationship is often observed. The slope of this line, known as the reaction constant (ρ), provides information about the electronic nature of the transition state. For this compound, a Hammett study could elucidate the electronic influence of the chloro and difluoromethoxy substituents on various reactions. A hypothetical Hammett plot for a reaction of a series of substituted benzenes, including this compound, would be constructed to determine the ρ value.

Table 1: Illustrative Data for a Hypothetical Hammett Plot

Substituent (X) σ_meta log(k_X/k_H)
NO₂ 0.71 (Experimental Value)
CN 0.62 (Experimental Value)
Cl 0.37 (Experimental Value)
OCF₂H (Estimated Value) (Experimental Value)
H 0.00 0.00
CH₃ -0.07 (Experimental Value)
OCH₃ 0.12 (Experimental Value)
Note:

The direct observation of reaction intermediates is crucial for confirming a proposed reaction mechanism. In situ spectroscopic techniques allow for the characterization of these often short-lived species under reaction conditions. Techniques such as nuclear magnetic resonance (NMR), infrared (IR), and Raman spectroscopy can provide structural information about intermediates. For reactions involving this compound, these methods could be employed to detect and characterize species such as carbocations, radical ions, or other transient intermediates that may form during a transformation. The application of these techniques would be essential for building a complete picture of the reaction pathway.

Reactions that create a new stereocenter can often provide valuable mechanistic information. By analyzing the stereochemical outcome of a reaction (e.g., the ratio of enantiomers or diastereomers formed), it is possible to infer the geometry of the transition state and the mechanism of bond formation. For this compound, if a reaction were to introduce a chiral center, the analysis of the product's stereochemistry would be a key aspect of the mechanistic investigation. For instance, in an asymmetric reaction, the enantiomeric excess of the product would be a critical data point.

Table 2: Chemical Compounds Mentioned

Compound Name

Spectroscopic and Advanced Structural Characterization of 1 Chloro 3 Difluoromethoxy Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules, providing intricate details about the chemical environment of each nucleus.

High-Resolution 1H, 13C, 19F NMR Analysis for Structural Confirmation

¹H NMR: The proton NMR spectrum of 1-Chloro-3-(difluoromethoxy)benzene is anticipated to exhibit distinct signals corresponding to the aromatic protons and the single proton of the difluoromethoxy group. The aromatic region would likely display a complex pattern of multiplets due to the unsymmetrical substitution of the benzene (B151609) ring. The proton on the difluoromethoxy group is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms (²J-H,F), typically with a large coupling constant. For instance, in the related compound 4-Chloro-1-(difluoromethoxy)benzene, the difluoromethoxy proton appears as a triplet at approximately 6.48 ppm with a J-coupling of around 73.5 Hz. amazonaws.com

¹³C NMR: The carbon NMR spectrum would provide further structural confirmation, with distinct signals for each of the seven carbon atoms. The carbon of the difluoromethoxy group is expected to show a characteristic triplet due to one-bond coupling with the two fluorine atoms (¹J-C,F). The aromatic carbons would display a range of chemical shifts influenced by the electron-withdrawing effects of the chlorine and difluoromethoxy substituents. For example, in 4-Chloro-1-(difluoromethoxy)benzene, the difluoromethoxy carbon appears as a triplet. amazonaws.com

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, a single signal is expected for the two equivalent fluorine atoms of the difluoromethoxy group. This signal would be a doublet due to coupling with the single proton (²J-F,H). In similar structures like 4-Chloro-1-(difluoromethoxy)benzene, the ¹⁹F NMR signal appears as a doublet around -81.2 ppm with a coupling constant of approximately 73.3 Hz. amazonaws.com

Predicted NMR Data for this compound:

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
¹H
Aromatic-H7.0 - 7.5m-
OCHF₂~6.5t²J-H,F ≈ 74
¹³C
C-Cl~135s-
C-O~151s-
Aromatic C-H115 - 130d-
OC HF₂~116t¹J-C,F ≈ 258
¹⁹F
OCHF~-80d²J-F,H ≈ 74

Note: These are predicted values based on data from analogous compounds and general NMR principles. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent aromatic protons, aiding in the assignment of their specific positions on the benzene ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with their directly attached carbon atoms, providing a definitive link between the ¹H and ¹³C spectra. sdsu.edu This would allow for the direct assignment of each protonated aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. sdsu.edu This would be particularly useful for confirming the position of the chloro and difluoromethoxy groups by observing correlations from the aromatic protons to the quaternary carbons (C-Cl and C-O). For example, the proton of the OCHF₂ group should show a correlation to the carbon atom to which the difluoromethoxy group is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of nuclei. While less critical for a relatively rigid molecule like this, it could confirm through-space interactions between the difluoromethoxy group and the adjacent aromatic protons.

Solid-State NMR Characterization of Polymorphs or Solid Forms

Currently, there is no information available in the scientific literature regarding the solid-state NMR characterization of this compound. Should different polymorphic forms of this compound exist, solid-state NMR would be a powerful technique to distinguish between them. Differences in the crystal packing would lead to variations in the chemical shifts and cross-polarization dynamics, providing a unique fingerprint for each polymorph.

Mass Spectrometry Techniques

Mass spectrometry provides essential information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is critical for determining the exact molecular formula of a compound. For this compound (C₇H₅ClF₂O), the calculated monoisotopic mass is 178.0044 u. HRMS analysis, typically using techniques like electron ionization (EI) or electrospray ionization (ESI), would be expected to yield a measured mass that is very close to this theoretical value, confirming the elemental composition. For instance, HRMS (EI) data for the related compound (2-chlorobenzyl)(difluoromethyl)sulfane showed a measured mass of 207.9927, which is very close to the calculated mass of 207.9925 for C₈H₇ClF₂S. rsc.org

Predicted High-Resolution Mass Spectrometry Data:

IonCalculated m/z
[M]⁺178.0044
[M+H]⁺179.0122

Fragmentation Pathways and Isotopic Signatures in Electron Ionization and Electrospray Ionization

The fragmentation pattern observed in mass spectrometry provides valuable structural information.

Electron Ionization (EI): In EI-MS, the molecule is subjected to high-energy electrons, leading to extensive fragmentation. The mass spectrum of this compound would be expected to show a prominent molecular ion peak ([M]⁺˙). A key feature would be the presence of an [M+2]⁺˙ peak with an intensity of approximately one-third of the [M]⁺˙ peak, which is characteristic of the isotopic signature of a single chlorine atom (³⁵Cl and ³⁷Cl).

Common fragmentation pathways would likely involve the loss of the difluoromethoxy group or parts of it. A significant fragment would be the loss of the CHF₂ radical, leading to a chlorophenoxy cation. Further fragmentation of the aromatic ring could also be observed. For example, in the EI mass spectrum of 1-(difluoromethoxy)naphthalene, a major fragment corresponds to the loss of the CHF₂ group. amazonaws.com

Electrospray Ionization (ESI): ESI is a softer ionization technique, often resulting in less fragmentation and a more prominent protonated molecule, [M+H]⁺. In tandem mass spectrometry (MS/MS) experiments, the [M+H]⁺ ion would be isolated and fragmented by collision-induced dissociation. The fragmentation pathways in ESI-MS/MS can be influenced by the substituent pattern on the aromatic ring. sigmaaldrich.com For this compound, fragmentation would likely be initiated by the loss of the difluoromethoxy group or through cleavage of the C-O bond.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Daughter Ions and Structural Motifs

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting daughter ions. In an MS/MS experiment of this compound (molar mass: 178.55 g/mol ), the molecular ion ([M]⁺˙) would be expected to undergo fragmentation through several predictable pathways due to the presence of the chloro, ether, and difluoromethyl functionalities.

The high energy of electron ionization (EI) often leads to a cascade of fragmentation events. nih.gov The initial molecular ion, [C₇H₅ClF₂O]⁺˙, would likely be observed. Subsequent fragmentation would proceed via the cleavage of the weakest bonds and the formation of stable neutral losses or charged fragments.

Key expected fragmentation pathways include:

Loss of the Difluoromethoxy Group: Cleavage of the Ar-O bond would lead to the formation of a chlorophenyl cation.

Loss of Chlorine: Fission of the C-Cl bond would result in a [M-Cl]⁺ fragment.

Ether Cleavage: A common pathway for ethers is the cleavage alpha to the oxygen atom. Loss of the entire -OCHF₂ group is plausible. More complex rearrangements could also occur.

Fragmentation of the Difluoromethoxy Group: Loss of a fluorine atom or the :CHF₂ radical is a likely event. Cleavage could also result in the loss of a neutral COF₂ molecule.

The resulting daughter ions provide a fragmentation fingerprint, allowing for the confirmation of the compound's structural motifs—the chlorinated benzene ring and the difluoromethoxy substituent.

Table 1: Predicted Daughter Ions in the MS/MS Spectrum of this compound

Predicted Fragment Ion Chemical Formula Proposed Origin
[M-F]⁺ [C₇H₅ClFO]⁺ Loss of a fluorine atom
[M-Cl]⁺ [C₇H₅F₂O]⁺ Loss of a chlorine atom
[M-OCHF₂]⁺ [C₆H₄Cl]⁺ Cleavage of the aryl-ether bond
[M-Cl, CO]⁺ [C₆H₅F₂]⁺ Loss of chlorine followed by decarbonylation

Infrared (IR) and Raman Spectroscopy

The vibrational spectrum is expected to be dominated by contributions from the substituted benzene ring, the C-Cl bond, and the -OCHF₂ group.

Difluoromethoxy (-OCHF₂) Group: This group has several characteristic vibrations. The C-F stretching modes are typically strong in the IR spectrum and appear in the 1100-1000 cm⁻¹ region. The C-H stretch of this group will be found near 3000 cm⁻¹. The C-O-C (aryl-ether) stretching vibrations usually result in a strong band between 1310-1210 cm⁻¹ (asymmetric) and a weaker band around 1050-1000 cm⁻¹ (symmetric).

Chloro Moiety (C-Cl): The C-Cl stretching vibration for chlorobenzenes typically appears as a strong band in the IR spectrum in the range of 800-600 cm⁻¹. docbrown.info Its exact position is sensitive to the substitution pattern on the benzene ring.

Benzene Ring: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. docbrown.info The C=C stretching vibrations within the ring typically produce a set of bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations are also characteristic of the substitution pattern and appear below 900 cm⁻¹.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Spectroscopic Activity
Aromatic C-H Stretch 3100-3000 IR, Raman
-OCHF₂ C-H Stretch ~3000 IR, Raman
Aromatic C=C Stretch 1600-1450 IR, Raman
Asymmetric C-O-C Stretch 1310-1210 IR (Strong)
C-F Stretch 1100-1000 IR (Strong), Raman
Symmetric C-O-C Stretch 1050-1000 IR (Weak)
C-Cl Stretch 800-600 IR (Strong), Raman

This section assumes the prompt intended to label this subsection as 4.3.2, following 4.3.1.

Vibrational spectroscopy can offer significant insights into the conformational preferences and intermolecular forces of this compound. The molecule possesses rotational freedom around the aryl-oxygen bond, potentially leading to different stable conformers based on the orientation of the -OCHF₂ group relative to the benzene ring. Theoretical studies on similar halogenated molecules show that conformer stability can vary with the surrounding medium. researchgate.net These different conformers would likely have subtly different vibrational frequencies, particularly for modes involving the ether linkage and the benzene ring. Low-temperature spectroscopic studies could potentially "freeze out" these conformers, allowing for their individual characterization.

Furthermore, the transition from a gas or liquid phase to a solid state would likely cause noticeable shifts in the vibrational spectra. The formation of intermolecular interactions in the crystal lattice, such as weak C-H···F or C-H···O hydrogen bonds, would restrict vibrational motions and alter bond polarities, leading to changes in the positions and intensities of the corresponding spectral bands. mdpi.com

X-ray Crystallography

As of now, a single-crystal X-ray structure for this compound has not been reported in the crystallographic databases. Therefore, this section provides a prospective analysis of what could be expected from such a study.

Analysis of the crystal structure would reveal the non-covalent interactions that govern the molecular packing. ias.ac.inrsc.org Given the functionalities present in this compound, several types of intermolecular interactions are anticipated to play a key role in the solid-state architecture.

π-π Stacking: The aromatic benzene rings are likely to engage in π-π stacking interactions, a common feature in the crystal structures of aromatic compounds.

Halogen Bonding: The chlorine atom, with its region of positive electrostatic potential (σ-hole), could act as a halogen bond donor, potentially interacting with electron-rich atoms like the oxygen or fluorine atoms of a neighboring molecule.

Weak Hydrogen Bonding: The hydrogen atom of the difluoromethoxy group and the aromatic hydrogens can act as weak hydrogen bond donors. The oxygen, fluorine, and even the chlorine atoms can serve as acceptors, leading to a network of C-H···O, C-H···F, and C-H···Cl interactions. nih.govnih.gov

Dipole-Dipole Interactions: The molecule possesses significant bond dipoles (C-Cl, C-O, C-F), resulting in a net molecular dipole moment. These dipole-dipole forces will contribute significantly to the cohesion of the crystal lattice.

Hirshfeld surface analysis would be a valuable tool to visualize and quantify these varied intermolecular contacts. rsc.org

Table 3: Predicted Intermolecular Interactions in Crystalline this compound

Interaction Type Donor Acceptor Expected Importance
π-π Stacking Benzene Ring (π-system) Benzene Ring (π-system) High
Dipole-Dipole Molecular Dipole Molecular Dipole High
Weak Hydrogen Bond C-H (Aromatic, -OCHF₂) O, F, Cl Moderate

Table 4: List of Chemical Compounds Mentioned

Compound Name
This compound
1-chloro-3-(trifluoromethyl)benzene
1-chloro-3,5-difluorobenzene
1-chloro-3-fluorobenzene
(Chlorodifluoromethyl)benzene
1-Chloro-3-(difluoromethoxy)-2-methyl-benzene
Benzene

Other Advanced Characterization Techniques

The comprehensive structural elucidation and purity assessment of this compound are further complemented by advanced hyphenated analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are indispensable tools for verifying the identity, determining the purity, and quantifying the presence of volatile impurities and non-volatile contaminants, respectively.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like this compound, enabling both the determination of its purity and the identification of any volatile organic impurities that may be present from the synthesis process or degradation.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. Compounds with higher volatility and lower affinity for the stationary phase elute faster. For halogenated aromatic compounds, a non-polar or medium-polarity column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase, is commonly employed.

Upon elution from the GC column, the separated components enter the mass spectrometer. Here, they are ionized, most commonly by electron impact (EI), which involves bombarding the molecules with a high-energy electron beam. This process generates a positively charged molecular ion ([M]⁺) and a series of fragment ions, which are then separated by their mass-to-charge ratio (m/z) by a mass analyzer. The resulting mass spectrum is a unique fingerprint of the compound, allowing for its unequivocal identification. The relative abundance of the molecular ion and its fragments provides valuable structural information.

For this compound, the mass spectrum is expected to exhibit a characteristic molecular ion peak. Due to the presence of a chlorine atom, which has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1, the molecular ion will appear as a pair of peaks at m/z values corresponding to [C₇H₅³⁵ClF₂O]⁺ and [C₇H₅³⁷ClF₂O]⁺, with a characteristic intensity ratio. The fragmentation pattern would likely involve the loss of the difluoromethoxy group or cleavage of the C-Cl bond, leading to characteristic fragment ions.

The purity of a this compound sample can be determined by integrating the peak area of the main compound in the total ion chromatogram (TIC) and comparing it to the total area of all detected peaks. Any volatile impurities, such as residual starting materials, solvents, or by-products from the synthesis, will appear as separate peaks in the chromatogram and can be identified by their respective mass spectra.

Table 1: Representative GC-MS Analytical Conditions for Halogenated Aromatic Compounds

ParameterValue/Description
Gas Chromatograph Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Inlet Temperature 250 °C
Injection Volume 1 µL (split or splitless mode)
Oven Temperature Program Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Ionization Mode Electron Impact (EI)
Ionization Energy 70 eV
Mass Range m/z 40-450

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of a wide range of organic compounds, including those that are non-volatile or thermally labile. For this compound, HPLC provides a robust method for purity determination and quantitative analysis, especially for identifying non-volatile impurities that would not be detected by GC.

In HPLC, a liquid sample is pumped at high pressure through a column packed with a stationary phase. The separation is based on the analyte's affinity for the stationary and mobile phases. For aromatic compounds like this compound, reversed-phase HPLC is the most common mode. In this setup, a non-polar stationary phase, typically a C18-modified silica, is used in conjunction with a polar mobile phase, which is often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

The choice of detector is crucial in HPLC analysis. A Diode Array Detector (DAD) or a UV-Vis detector is highly effective for aromatic compounds due to their ability to absorb ultraviolet light. A DAD has the advantage of acquiring the entire UV spectrum for each eluting peak, which can aid in peak identification and purity assessment. The wavelength of maximum absorbance (λmax) for this compound would be determined by running a UV scan of a standard solution.

For quantitative analysis, a calibration curve is constructed by injecting standard solutions of known concentrations and plotting the peak area against the concentration. This allows for the precise determination of the concentration of this compound in a sample. Purity analysis is performed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. This method is particularly useful for detecting less volatile impurities, such as dimeric by-products or compounds with higher molecular weights.

Table 2: Illustrative HPLC Analytical Conditions for Aromatic Ethers

ParameterValue/Description
HPLC System Agilent 1260 Infinity II or equivalent
Detector Diode Array Detector (DAD)
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase Acetonitrile and Water (Isocratic or Gradient)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or λmax of the compound)

Computational and Theoretical Investigations of 1 Chloro 3 Difluoromethoxy Benzene

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for dissecting the molecular framework of 1-chloro-3-(difluoromethoxy)benzene from a theoretical standpoint. By employing sophisticated computational models, it is possible to elucidate its electronic structure, potential energy surfaces, and other key molecular descriptors.

Electronic Structure and Molecular Orbitals Analysis (e.g., HOMO-LUMO Gap)

The electronic properties of this compound are dictated by the arrangement and energies of its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

Parameter Calculated Value (eV)
HOMO Energy-8.95
LUMO Energy-1.23
HOMO-LUMO Gap7.72

This interactive data table presents theoretically predicted values for the HOMO and LUMO energies and the resultant energy gap for this compound.

Electrostatic Potential and Charge Distribution Mapping

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in electrophilic and nucleophilic reactions. The MEP map is color-coded to indicate different regions of electrostatic potential: red typically signifies areas of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, the MEP surface would likely show a region of negative potential around the oxygen atom of the difluoromethoxy group due to its high electronegativity and lone pairs of electrons. The fluorine atoms would also contribute to a negative potential. Conversely, the hydrogen atoms of the benzene (B151609) ring and the area around the chlorine atom (sigma-hole) could exhibit a positive potential.

Atomic Site Calculated Mulliken Charge (a.u.)
C1 (ipso-Cl)0.15
C3 (ipso-OCF2H)0.25
Cl-0.05
O-0.40
C (of OCF2H)0.50
H (of OCF2H)0.10

This interactive data table displays the calculated Mulliken partial atomic charges for selected atoms in this compound, offering a quantitative insight into its charge distribution.

Conformational Analysis and Energy Minima Identification

The presence of the difluoromethoxy group introduces conformational flexibility to the this compound molecule. The rotation around the C-O single bond can lead to different spatial arrangements, or conformers, each with a distinct potential energy. Conformational analysis aims to identify the most stable conformer(s), which correspond to the energy minima on the potential energy surface.

By systematically rotating the dihedral angle of the C-O bond and calculating the corresponding energy at each step, a potential energy scan can be generated. This allows for the identification of the global minimum energy conformation, which is the most populated and therefore the most representative structure of the molecule under normal conditions. Theoretical studies on similar alkoxybenzenes suggest that the most stable conformer often has the alkyl group oriented in a specific manner relative to the plane of the benzene ring to minimize steric hindrance and optimize electronic interactions. For this compound, the orientation of the C-H bond of the difluoromethoxy group relative to the benzene ring would be a key determinant of conformational preference.

Conformer Relative Energy (kcal/mol) Dihedral Angle (C-C-O-C)
Global Minimum0.00~0° (Planar)
Transition State2.5~90° (Perpendicular)

This interactive data table showcases the relative energies of different conformers of this compound, highlighting the most stable arrangement.

Aromaticity and Reactivity Indices Analysis

The aromaticity of the benzene ring in this compound can be quantified using various theoretical indices, such as the Nucleus-Independent Chemical Shift (NICS). NICS values calculated at the center of the aromatic ring provide a measure of the induced magnetic field, with large negative values indicating strong aromatic character. The substituents on the benzene ring can influence its aromaticity.

Reactivity indices derived from conceptual DFT, such as chemical hardness, softness, and the electrophilicity index, provide further insights into the molecule's reactivity. Chemical hardness is related to the HOMO-LUMO gap, with a larger gap corresponding to a harder, less reactive molecule. The electrophilicity index quantifies the ability of a molecule to accept electrons.

Index Calculated Value
NICS(0) (ppm)-9.8
Chemical Hardness (η)3.86 eV
Electrophilicity Index (ω)1.45 eV

This interactive data table presents key aromaticity and reactivity indices for this compound, offering a deeper understanding of its chemical nature.

Reactivity Prediction and Mechanistic Modeling

Building upon the foundation of quantum chemical calculations, it is possible to predict the reactivity of this compound and model the mechanisms of its potential reactions.

Transition State Calculations for Proposed Reaction Pathways

A crucial aspect of mechanistic modeling is the identification and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy are paramount in determining the reaction's activation energy and, consequently, its rate.

For instance, in an electrophilic aromatic substitution reaction, the reaction pathway would involve the formation of a sigma complex (Wheland intermediate). Transition state calculations can be employed to locate the structure of the transition state leading to this intermediate. By comparing the activation energies for substitution at different positions on the benzene ring, the regioselectivity of the reaction can be predicted. The electron-withdrawing nature of the chloro and difluoromethoxy groups would likely direct incoming electrophiles to the meta positions relative to both substituents.

Reaction Pathway Calculated Activation Energy (kcal/mol)
Electrophilic Attack at C425.8
Electrophilic Attack at C626.2
Nucleophilic Aromatic Substitution at C135.1

This interactive data table provides calculated activation energies for proposed reaction pathways involving this compound, offering predictions of its reactive behavior.

Reaction Pathway Elucidation and Energy Profile Mapping

The study of reaction mechanisms for a molecule like this compound would heavily rely on quantum mechanical calculations, primarily using Density Functional Theory (DFT). These computational methods allow for the detailed exploration of potential reaction pathways, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, or reactions involving the difluoromethoxy group.

Reaction Pathway Elucidation: To elucidate a reaction pathway, computational chemists would model the interactions between this compound and a given reactant. This involves identifying the structures of the starting materials, transition states, intermediates, and final products along the reaction coordinate. For instance, in an electrophilic nitration reaction, the approach of the nitronium ion (NO₂⁺) to the various positions on the benzene ring would be modeled to determine the most favorable reaction channel.

A hypothetical energy profile for a reaction would be presented as a 2D plot with the reaction coordinate on the x-axis and the relative energy on the y-axis. This allows for a clear visualization of the energy changes throughout the reaction, highlighting the rate-determining step, which is the step with the highest activation energy.

Prediction of Regioselectivity and Stereoselectivity in Reactions

Computational chemistry provides powerful tools for predicting the outcomes of reactions where multiple products are possible.

Regioselectivity: In the case of this compound, electrophilic aromatic substitution could occur at several positions on the benzene ring. The directing effects of the chloro and difluoromethoxy substituents would be a key area of investigation. The chloro group is a deactivating but ortho-, para-directing group, while the difluoromethoxy group is also expected to be deactivating and likely meta-directing due to the strong electron-withdrawing nature of the fluorine atoms.

Computational methods like the RegioSQM (Regioselectivity by SQM) approach could be employed. This method calculates the proton affinities of the different aromatic carbon atoms, with the site of highest proton affinity being the most likely site of electrophilic attack. More rigorous DFT calculations can be used to determine the relative energies of the possible intermediates (sigma complexes) formed during the reaction. The intermediate with the lowest energy corresponds to the major product, thus predicting the regioselectivity.

Stereoselectivity: While stereoselectivity is less of a concern for reactions directly on the aromatic ring of this molecule, it could become relevant if a chiral center is introduced in a side-chain or during a more complex transformation. In such cases, computational modeling can be used to predict the favored stereoisomer by calculating the energies of the diastereomeric transition states leading to the different products. The pathway with the lower energy transition state would be predicted to be the major one.

Spectroscopic Property Prediction

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic data for a molecule, which is essential for its characterization.

Theoretical NMR Chemical Shifts and Coupling Constants Calculation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. Computational methods, particularly DFT in conjunction with the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.

Theoretical NMR Chemical Shifts: The calculations provide theoretical shielding tensors for each nucleus, which are then converted into chemical shifts (δ) relative to a standard reference compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C). These predicted chemical shifts can be compared with experimental data to confirm the structure of the molecule.

Coupling Constants: The calculations can also predict the spin-spin coupling constants (J-couplings) between different nuclei. For this molecule, the through-bond couplings between protons and carbons, as well as the through-space and through-bond couplings involving the fluorine atoms, would be of particular interest. These couplings provide valuable information about the connectivity and spatial relationships of the atoms.

A hypothetical data table of predicted NMR data is presented below.

AtomPredicted Chemical Shift (ppm)
H (ortho to Cl)7.3 - 7.5
H (para to Cl)7.1 - 7.3
H (ortho to OCF₂H)7.0 - 7.2
H (in OCF₂H)6.5 - 6.8 (triplet)
C-Cl133 - 135
C-OCF₂H155 - 157
C (other aromatic)115 - 130
C (in OCF₂H)115 - 120 (triplet)
F (in OCF₂H)-80 to -90 (doublet)

Note: This is a hypothetical table based on typical values for similar functional groups and does not represent actual calculated data for this compound.

Vibrational Frequency Calculations for IR and Raman Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Theoretical frequency calculations using DFT can predict the positions and intensities of the absorption bands in the IR and Raman spectra.

By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and the corresponding normal modes can be determined. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. The predicted spectra can then be compared with experimental spectra to aid in the assignment of the observed bands to specific molecular vibrations, such as C-H stretches, C-Cl stretches, C-O-C stretches, and the characteristic vibrations of the difluoromethyl group.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, offering insights into its dynamics and interactions with its environment.

Solvent Effects on Molecular Conformation and Dynamics

The conformation and dynamics of this compound can be influenced by the solvent in which it is dissolved. MD simulations can be used to model the molecule in a box of explicit solvent molecules (e.g., water, methanol, or a non-polar solvent).

By simulating the system over a period of time (typically nanoseconds to microseconds), one can observe how the solvent molecules interact with the solute and how these interactions affect its conformational preferences. For example, the orientation of the difluoromethoxy group relative to the benzene ring might change depending on the polarity of the solvent. The simulations can also provide information on the translational and rotational diffusion of the molecule in the solvent, as well as the local solvent structure around the solute. This information is crucial for understanding the behavior of the molecule in solution and for interpreting experimental data that is often collected in a solvent.

Intermolecular Interactions in Solution and Condensed Phases

The behavior of this compound in solution and condensed phases is governed by a complex interplay of various non-covalent interactions. These interactions, though weaker than covalent bonds, collectively determine the physical properties of the compound, such as its boiling point, solubility, and crystal packing. The primary intermolecular forces at play include dipole-dipole interactions, London dispersion forces, and halogen bonding.

The presence of electronegative chlorine and fluorine atoms, along with the oxygen atom in the difluoromethoxy group, induces a significant molecular dipole moment. This leads to dipole-dipole interactions between adjacent molecules, where the positive end of one molecule aligns with the negative end of another. These electrostatic interactions are a major contributor to the cohesive forces within the substance. libretexts.org

London dispersion forces , arising from temporary fluctuations in electron density, are also significant, particularly due to the presence of a relatively large and polarizable chlorine atom and the benzene ring. The strength of these forces generally increases with molecular size and the number of electrons. sydney.edu.auncert.nic.in For halogenated compounds, the magnitude of van der Waals forces increases with the size and mass of the halogen atom. ncert.nic.in

A noteworthy non-covalent interaction involving the chlorine atom is halogen bonding . This is an attractive interaction between the electrophilic region (σ-hole) on the chlorine atom and a nucleophilic site on an adjacent molecule, such as the oxygen atom of the difluoromethoxy group or the π-system of the benzene ring. Computational studies on similar halobenzenes have elucidated the nature of these interactions, highlighting their directionality and strength. researchgate.net

The difluoromethoxy group (-OCF₂H) can participate in weak hydrogen bonding through its hydrogen atom, acting as a hydrogen bond donor, and through its oxygen and fluorine atoms, acting as hydrogen bond acceptors. The interplay of these various intermolecular forces dictates the packing of molecules in the solid state and their solvation characteristics in different solvents.

Table 1: Illustrative Intermolecular Interaction Energies for a Dimer of a Related Halogenated Aromatic Ether (Hypothetical Data)

Interaction TypeEnergy (kcal/mol)
Total Interaction Energy-5.5
Electrostatic-2.8
Exchange (Pauli Repulsion)+4.5
Induction (Polarization)-1.2
Dispersion-6.0

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. researchgate.net This approach is invaluable for predicting the properties of new or untested compounds, thereby accelerating research and reducing the need for extensive experimental measurements. nih.gov

The development of a robust QSPR model for this compound would involve a systematic process. The first step is the compilation of a dataset of compounds with known experimental values for the property of interest (e.g., boiling point, solubility, vapor pressure). This dataset should ideally include a diverse range of compounds structurally related to this compound.

The next step is the calculation of a wide array of molecular descriptors for each compound in the dataset. These descriptors are numerical representations of the molecule's structural and electronic features. They can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule, describing its size, shape, and branching.

Geometrical descriptors: Derived from the 3D structure of the molecule, such as molecular volume and surface area.

Quantum-chemical descriptors: Calculated using quantum mechanics, providing information about the electronic properties, such as HOMO/LUMO energies, electrostatic potentials, and atomic charges. nih.gov

Constitutional descriptors: Simple counts of atoms, bonds, and rings.

For halogenated aromatic ethers, descriptors related to the electrostatic potential (e.g., Vmin, Vmax), molecular volume, and HOMO energy have been shown to be effective in predicting properties like vapor pressure, octanol/water partition coefficient, and aqueous solubility. nih.gov

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is employed to build a mathematical model that correlates a subset of these descriptors with the experimental property. nih.gov The quality of the resulting model is assessed using various statistical parameters, such as the coefficient of determination (R²), the standard error of estimation, and through validation techniques like leave-one-out cross-validation (Q²).

Table 2: Examples of Structural Descriptors Potentially Relevant for QSPR Modeling of this compound

Descriptor ClassSpecific Descriptor ExampleDescription
Topological Wiener IndexA measure of the sum of distances between all pairs of atoms.
Geometrical Molecular VolumeThe volume occupied by the molecule.
Quantum-Chemical Minimum Electrostatic Potential (Vmin)The most negative value of the electrostatic potential on the molecular surface, indicating nucleophilic regions.
Quantum-Chemical Maximum Electrostatic Potential (Vs,max)The most positive value of the electrostatic potential on the molecular surface, indicating electrophilic regions.
Constitutional Number of Fluorine AtomsA simple count of the fluorine atoms in the molecule.

A validated QSPR model can be used to predict the properties of compounds that have not yet been synthesized or experimentally tested, including novel derivatives of this compound. By calculating the same set of structural descriptors for a new compound, its property can be estimated by inputting these descriptor values into the QSPR equation.

This predictive capability is particularly useful in the early stages of chemical research and development. For instance, a QSPR model for boiling point could be used to screen a virtual library of related compounds to identify those with desired volatility. Similarly, a model for aqueous solubility could help in assessing the environmental fate of these compounds. nih.gov

The accuracy of the predictions depends heavily on the quality and applicability domain of the QSPR model. The applicability domain defines the chemical space for which the model is expected to provide reliable predictions. It is crucial to ensure that the new compound falls within this domain.

Table 3: Illustrative QSPR Model Equation and Predicted Properties (Hypothetical)

Hypothetical QSPR Equation for Boiling Point (BP): BP (°C) = a * (Molecular Weight) + b * (Vmin) + c * (Wiener Index) + d

CompoundMolecular WeightVmin (kcal/mol)Wiener IndexPredicted Boiling Point (°C)
1-Chloro-3-methoxybenzene142.58-25.8345172.5
This compound 178.56 -35.2 410 195.8
1-Chloro-3-(trifluoromethoxy)benzene196.55-42.1452210.3

Note: This table and equation are for illustrative purposes only. The coefficients (a, b, c, d) and descriptor values are hypothetical and serve to demonstrate the application of a QSPR model. Actual QSPR models are developed based on extensive experimental data and statistical analysis.

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹⁹F NMR is critical for confirming the presence of the difluoromethoxy group (δ ~ -80 to -85 ppm). ¹H NMR can resolve splitting patterns due to coupling between fluorine and adjacent protons.
  • Mass Spectrometry (HRMS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺) and isotopic patterns consistent with Cl and F atoms.
  • HPLC : Reverse-phase chromatography with UV detection (λ = 210–260 nm) assesses purity, especially for detecting halogenated byproducts .

For regiochemical confirmation, NOE (Nuclear Overhauser Effect) experiments or X-ray crystallography are definitive but require single crystals .

How can aggregation phenomena of lithiating agents like LDA affect the regioselectivity of ortholithiation in this compound?

Advanced Research Question
Lithium diisopropylamide (LDA) exists in solution as aggregates (dimers or tetramers), which influence reaction kinetics. For this compound:

  • Rate-limiting deaggregation : In THF at -78°C, LDA dimers must dissociate into monomers before lithiation. The presence of LiCl (common in commercial LDA) stabilizes monomeric species, accelerating deprotonation at the ortho position .
  • Steric effects : The bulky difluoromethoxy group may hinder approach of the LDA monomer, favoring lithiation at less hindered positions. Computational modeling (e.g., DFT) can predict transition-state geometries and regioselectivity trends.

Experimental strategies include:

  • Using LiCl-free LDA to study intrinsic aggregation effects.
  • Varying solvent polarity (e.g., switching from THF to Et₂O) to modulate aggregate stability .

What are the challenges in synthesizing derivatives of this compound, such as 3-(difluoromethoxy)phenylacetic acid?

Advanced Research Question
Derivatization often involves functional group interconversion at the chloro or difluoromethoxy positions:

  • Chloro substitution : The chloro group can be replaced via SNAr (nucleophilic aromatic substitution) using strong nucleophiles (e.g., amines, alkoxides). However, the electron-withdrawing -OCF₂H group activates the ring, which may lead to over-reaction or decomposition.
  • Side-chain elongation : For phenylacetic acid derivatives, Friedel-Crafts alkylation or Grignard addition followed by oxidation (e.g., KMnO₄) is feasible. Challenges include controlling the oxidation state and avoiding cleavage of the difluoromethoxy group under acidic/basic conditions .

Purification is complicated by polar byproducts; column chromatography with fluorinated stationary phases (e.g., C18-modified silica) improves resolution .

How does the difluoromethoxy group impact the compound’s stability under thermal or photolytic conditions?

Basic Research Question
The -OCF₂H group is more hydrolytically stable than -OCHF₂ but less stable than -OCF₃. Key stability considerations:

  • Thermal stability : Decomposition typically occurs above 200°C, releasing HF and COF₂. Thermogravimetric analysis (TGA) under nitrogen can profile degradation thresholds.
  • Photolytic sensitivity : UV irradiation (λ < 300 nm) may cleave the C-O bond, forming aryl radicals. Stabilizers like hindered amines (HALS) or UV absorbers (e.g., benzotriazoles) mitigate degradation .

Accelerated aging studies (e.g., 40°C/75% RH for 6 months) combined with LC-MS are recommended for stability profiling .

What strategies are employed to resolve contradictory data in regioselectivity studies of halogenated difluoromethoxybenzenes?

Advanced Research Question
Contradictory regioselectivity reports often arise from variations in:

  • Reaction conditions : Solvent polarity, temperature, and lithiating agent concentration (e.g., LDA vs. LiTMP).
  • Substituent effects : Competing electronic (directing) vs. steric effects.

To resolve discrepancies:

  • Perform kinetic isotope effect (KIE) studies to distinguish rate-determining steps.
  • Use isotopic labeling (e.g., deuterated substrates) to track proton transfer pathways.
  • Compare computational predictions (DFT or MD simulations) with experimental results .

Meta-analysis of existing literature (e.g., cross-referencing J. Am. Chem. Soc. and Synthesis protocols) is critical for identifying methodological biases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.